molecular formula C13H14ClN3O B2903868 N-[(1-benzyl-1H-pyrazol-3-yl)methyl]-2-chloroacetamide CAS No. 1851686-79-7

N-[(1-benzyl-1H-pyrazol-3-yl)methyl]-2-chloroacetamide

Cat. No.: B2903868
CAS No.: 1851686-79-7
M. Wt: 263.73
InChI Key: MDBNIDQSPRFHPU-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-pyrazol-3-yl)methyl]-2-chloroacetamide is an organic compound with the molecular formula C13H14ClN3O This compound features a pyrazole ring substituted with a benzyl group and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-1H-pyrazol-3-yl)methyl]-2-chloroacetamide typically involves the reaction of 1-benzyl-3-pyrazolecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-pyrazol-3-yl)methyl]-2-chloroacetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

N-[(1-benzyl-1H-pyrazol-3-yl)methyl]-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-pyrazol-3-yl)methyl]-2-chloroacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and chloroacetamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide
  • N-[(1-Benzyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide
  • N-[(1-Benzyl-3-ethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide

Uniqueness

N-[(1-benzyl-1H-pyrazol-3-yl)methyl]-2-chloroacetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the chloroacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1-benzylpyrazol-3-yl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-8-13(18)15-9-12-6-7-17(16-12)10-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBNIDQSPRFHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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